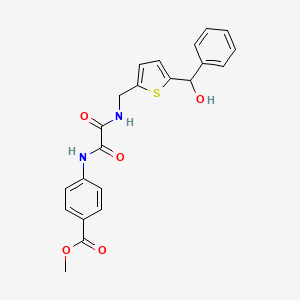

Methyl 4-(2-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)amino)-2-oxoacetamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, the synthesis and photophysical properties of compounds like methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate have been studied, highlighting the influence of substituents on the thiophenyl moiety on luminescence properties (Kim et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds often features complex hydrogen bonding patterns and polarized molecular-electronic structures, as seen in studies of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomers (Portilla et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving such compounds can lead to diverse products with unique structural motifs, as demonstrated in the synthesis of tricyclic products from reactions between penicillin-derived thiazoloazetidinones and ethyl diazoacetate, highlighting the compounds' reactive versatility (Mara et al., 1982).

Physical Properties Analysis

The physical properties, including phase behavior and transition temperatures, of compounds with similar structures have been explored. For instance, the synthesis of new liquid-crystal compounds with variations in the alkoxyphenyl and oxathian-2-yl groups reveals differences in mesomorphic behaviors and transition temperatures (Haramoto & Kamogawa, 1990).

Chemical Properties Analysis

The chemical properties of such compounds are influenced by their molecular structure, as seen in studies on azo-benzoic acids and their precursors, where acid-base dissociation and azo-hydrazone tautomerism play significant roles in their behavior in solution (Baul et al., 2009).

科学的研究の応用

Photophysical Properties and Excited-State Proton Transfer

Research on related thiophene-based compounds, such as methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoates, has provided significant insights into their photophysical properties. These studies have shown that the introduction of different substituents at specific positions of the thiophenyl moiety can lead to diverse luminescent properties, which could be crucial for applications in optoelectronics and fluorescence-based sensors (Kim et al., 2021).

Chemosensors for Anion Detection

The development of chemosensors utilizing benzoate derivatives has been an area of interest. Novel sensors containing phenol hydroxyl and 1,3,4-oxadiazole groups have shown selective and colorimetric responses to fluoride ions, making them potential candidates for environmental monitoring and healthcare applications (Ma et al., 2013).

Advanced Glycation End-Products Research

Methylglyoxal, a compound structurally related to the one , is known for its role in forming advanced glycation end-products, which are associated with various diseases including diabetes and neurodegenerative disorders. Understanding the chemistry and biological interactions of such compounds can contribute to the development of therapeutic strategies (Nemet et al., 2006).

Allosteric Modifiers of Hemoglobin

Research into compounds that can modify the oxygen affinity of hemoglobin has led to the synthesis of various benzoate derivatives. These studies aim to explore therapeutic avenues for conditions related to oxygen transport and delivery in the human body (Randad et al., 1991).

Photopolymerization and Material Science

The exploration of benzoate derivatives in material science, particularly in photopolymerization processes, presents a promising avenue. Studies have shown that certain benzoate derivatives can serve as photoinitiators or modifiers in the polymerization process, which is crucial for developing new materials with tailored properties (Guillaneuf et al., 2010).

作用機序

Target of Action

The compound “Methyl 4-(2-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)amino)-2-oxoacetamido)benzoate” is a complex molecule that likely targets multiple biological systems. Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Mode of Action

For instance, some thiophene derivatives are known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This suggests that the compound could potentially interact with its targets by inhibiting enzymatic reactions.

Biochemical Pathways

Given the broad range of biological activities associated with thiophene derivatives , it is likely that multiple pathways are affected. These could potentially include pathways related to inflammation, microbial infection, hypertension, atherosclerosis, and cancer.

Result of Action

Based on the known activities of thiophene derivatives , it is likely that the compound could potentially exert anti-inflammatory, antimicrobial, antihypertensive, anti-atherosclerotic, and anticancer effects at the molecular and cellular levels.

特性

IUPAC Name |

methyl 4-[[2-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methylamino]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5S/c1-29-22(28)15-7-9-16(10-8-15)24-21(27)20(26)23-13-17-11-12-18(30-17)19(25)14-5-3-2-4-6-14/h2-12,19,25H,13H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZGWPPUVLWYBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)amino)-2-oxoacetamido)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2489931.png)

![3-allyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2489935.png)

![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2489936.png)

![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2489937.png)

![Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate](/img/structure/B2489938.png)

![4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B2489941.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2489945.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2489951.png)

![1-cinnamyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B2489952.png)